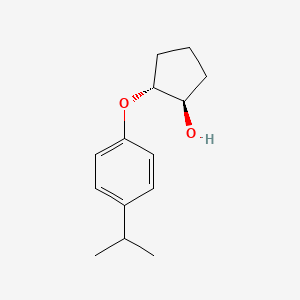

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol

Description

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(1R,2R)-2-(4-propan-2-ylphenoxy)cyclopentan-1-ol |

InChI |

InChI=1S/C14H20O2/c1-10(2)11-6-8-12(9-7-11)16-14-5-3-4-13(14)15/h6-10,13-15H,3-5H2,1-2H3/t13-,14-/m1/s1 |

InChI Key |

PLFNKBUVUBUQDI-ZIAGYGMSSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)O[C@@H]2CCC[C@H]2O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 4-isopropylphenol.

Formation of Intermediate: The cyclopentanone undergoes a nucleophilic addition reaction with 4-isopropylphenol in the presence of a base such as sodium hydride.

Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.

Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation Products: Ketones or aldehydes.

Reduction Products: Different alcohol derivatives.

Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may influence metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Key Structural Analogues:

(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol (C₁₁H₁₄ClNO, MW: 211.69 g/mol) Substituent: 2-chlorophenylamino group. Key difference: The amino (-NH-) linkage vs. ether (-O-) linkage in the target compound. This alters hydrogen-bonding capacity and solubility.

(1R,2R)-2-[(4-Fluorophenyl)amino]cyclopentan-1-ol (C₁₁H₁₄FNO, MW: 195.23 g/mol) Substituent: 4-fluorophenylamino group. Key difference: Fluorine’s electronegativity may enhance dipole interactions compared to the isopropyl group.

rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol (C₉H₁₈N₂O, MW: 170.26 g/mol)

- Substituent: Piperazinyl group (nitrogen-rich heterocycle).

- Key difference: Basic nitrogen atoms in piperazine confer distinct solubility and protonation behavior compared to aromatic ethers.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Substituent Properties |

|---|---|---|---|---|

| Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol | C₁₄H₂₀O₂ | 228.31 | 4-isopropylphenoxy (ether) | Bulky, hydrophobic, steric hindrance |

| (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol | C₁₁H₁₄ClNO | 211.69 | 2-chlorophenylamino | Electrophilic Cl, H-bond donor |

| (1R,2R)-2-[(4-fluorophenyl)amino]cyclopentan-1-ol | C₁₁H₁₄FNO | 195.23 | 4-fluorophenylamino | High electronegativity, dipole |

| rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol | C₉H₁₈N₂O | 170.26 | Piperazinyl | Basic, H-bond acceptor/donor |

Table 2: Functional Group Implications

| Substituent Type | Hydrogen-Bonding Capacity | Solubility Profile | Steric Impact |

|---|---|---|---|

| 4-isopropylphenoxy | Low (ether oxygen only) | Low (hydrophobic) | High (bulky isopropyl) |

| Aryl-amino (Cl/F) | Moderate (NH donor) | Moderate (polar groups) | Moderate (planar aryl) |

| Piperazinyl | High (multiple NH groups) | High (polar, basic) | Low (flexible ring) |

Research Findings and Implications

Steric vs. Electronic Effects: The 4-isopropylphenoxy group in the target compound introduces significant steric hindrance compared to smaller substituents like fluorine or chlorine . This may limit its utility in tight-binding enzymatic pockets but enhance selectivity in hydrophobic environments.

Hydrogen-Bonding and Solubility: Aryl-amino analogues (e.g., 2-chloro or 4-fluoro derivatives) exhibit moderate hydrogen-bond donor capacity, making them more suitable for interactions with polar biological targets than the ether-linked target compound .

Synthetic Utility: The 95% purity of analogues like rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol () highlights their viability as intermediates, though purification challenges may arise for the bulkier isopropylphenoxy variant due to hydrophobicity.

Structural Insights from 3D Models: Interactive 3D visualizations of chlorophenyl and fluorophenyl derivatives () suggest that substituent position (para vs.

Biological Activity

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Structural Characteristics

This compound features a cyclopentanol core substituted with a 4-isopropylphenoxy group. This structure is significant as it influences the compound's interaction with biological targets, particularly receptors involved in neurotransmission and inflammatory responses.

1. Dopamine D2 Receptor Interaction

Research indicates that compounds structurally similar to this compound may act as ligands for dopamine D2 receptors. These receptors are crucial in regulating mood, cognition, and motor control. Studies have shown that certain derivatives exhibit functionally biased activity, potentially leading to novel therapeutic approaches for conditions like schizophrenia and Parkinson's disease .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Specifically, it may inhibit cytosolic phospholipase A2 (cPLA2α), an enzyme involved in the production of pro-inflammatory mediators. In vitro studies demonstrate that modifications to the compound can enhance its inhibitory potency against cPLA2α, suggesting a pathway for developing new anti-inflammatory drugs .

Case Study 1: Dopamine D2 Receptor Ligands

In a study focusing on dopamine D2 receptor ligands, various compounds were synthesized and tested for their affinity and selectivity. The results indicated that derivatives of cyclopentanol structures showed promising activity with pEC50 values indicating effective receptor engagement .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the impact of this compound on inflammatory markers in cellular models. The study found a significant reduction in pro-inflammatory cytokines when treated with the compound, highlighting its potential as an anti-inflammatory agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol?

- Methodology : Synthesis typically involves stereoselective hydroboration-oxidation. For example, BH₃·Me₂S is used to introduce stereochemistry in cyclopentanol derivatives, followed by oxidation with H₂O₂/NaOH to yield the desired diastereomer. Alternative routes include multi-step functionalization of cyclopentanone precursors via nucleophilic substitution (e.g., coupling 4-isopropylphenol with an epoxide intermediate). Reaction conditions (temperature, solvent, catalyst) are critical for achieving high enantiomeric excess (e.g., ≥92% yield in asymmetric hydroboration) .

Q. How is the stereochemistry of this compound confirmed?

- Methodology : X-ray crystallography using programs like SHELXL refines atomic coordinates and validates the (1R,2R) configuration. Chiral HPLC or polarimetry can corroborate enantiopurity, while NMR (e.g., NOESY) identifies spatial proximity of substituents. For example, coupling constants (J) in ¹H NMR differentiate trans/cis configurations on the cyclopentane ring .

Q. What analytical techniques are used to characterize this compound’s purity and structure?

- Methodology :

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₄H₂₀O₂, [M+H]⁺ = 229.1534).

- FT-IR : Identifies functional groups (e.g., O-H stretch at ~3400 cm⁻¹, aromatic C-H at ~3000 cm⁻¹).

- Thermogravimetric analysis (TGA) : Assesses thermal stability .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodology : Enantiomers are compared using in vitro assays (e.g., receptor binding or enzyme inhibition). For example, the (1R,2R) configuration may exhibit higher affinity for GABAₐ receptors compared to (1S,2S) due to spatial alignment with hydrophobic binding pockets. Chiral chromatography (e.g., Chiralpak® AD-H column) separates enantiomers for individual testing .

Q. How can researchers resolve contradictions in pharmacological data between structurally similar cyclopentanols?

- Methodology :

- Molecular docking : Predicts binding modes using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Serine-205 in a target enzyme).

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to differentiate potency.

- Metabolic stability assays : Liver microsome studies reveal if discrepancies arise from rapid degradation .

Q. What strategies optimize the physicochemical properties (e.g., solubility) of this compound for in vivo studies?

- Methodology :

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.5 mg/mL to 12 mg/mL).

- Co-crystallization : Co-formers like succinic acid enhance bioavailability.

- Lipid nanoparticle encapsulation : Increases blood-brain barrier penetration for CNS targets .

Q. How are interaction studies with biological targets designed for this compound?

- Methodology :

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors.

- Fluorescence polarization assays : Quantify competitive displacement of fluorescent ligands.

- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .

Q. What computational tools predict the metabolic pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.